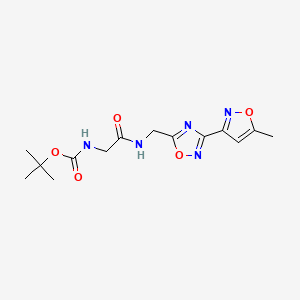

Tert-butyl (2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate

Descripción

This compound features a 1,2,4-oxadiazole core substituted with a 5-methylisoxazol-3-yl group at position 3. The oxadiazole ring is further functionalized with a methyleneamino-2-oxoethyl sidechain protected by a tert-butyl carbamate group.

Propiedades

IUPAC Name |

tert-butyl N-[2-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O5/c1-8-5-9(18-23-8)12-17-11(24-19-12)7-15-10(20)6-16-13(21)22-14(2,3)4/h5H,6-7H2,1-4H3,(H,15,20)(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNBRWXLJQLMPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of this compound is FLT3 , a receptor tyrosine kinase. Over-expression of FLT3 plays a critical role in the development and progress of acute myeloid leukemia.

Mode of Action

The compound interacts with its target, FLT3, by inhibiting its activity. This inhibition can lead to a decrease in the proliferation of cancer cells, thereby slowing the progression of diseases like acute myeloid leukemia.

Biochemical Pathways

Given its target, it’s likely that it impacts the flt3 signaling pathway, which plays a crucial role in cell survival, proliferation, and differentiation.

Result of Action

The result of the compound’s action is the inhibition of FLT3 activity, leading to a decrease in the proliferation of cancer cells. This can slow the progression of diseases like acute myeloid leukemia.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the physiological environment within the body (such as pH, temperature, and presence of other molecules), as well as external factors like storage conditions. For instance, the compound is recommended to be stored sealed in dry conditions at 2-8°C.

Actividad Biológica

Tert-butyl (2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound and its derivatives, focusing on their pharmacological implications.

Chemical Structure and Synthesis

The compound is characterized by a complex structure featuring a tert-butyl group, an oxadiazole moiety, and a carbamate functional group. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the oxadiazole ring can be synthesized through cyclization reactions involving hydrazones or amidoximes with various electrophiles.

Table 1: Summary of Synthetic Pathways

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Cyclization | Hydrazone + Electrophile | Formation of oxadiazole |

| 2 | Carbamate Formation | Tert-butyl isocyanate | Carbamate derivative |

| 3 | Purification | Chromatography | Pure compound |

In Vitro Studies

The biological activity of tert-butyl (2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate has been evaluated against various biological targets:

- Antiviral Activity : Preliminary studies have indicated that derivatives of this compound exhibit inhibitory effects against viruses such as SARS-CoV. The IC50 values for some derivatives ranged from 0.33 μM to 8.4 μM, indicating significant antiviral potential .

- Anticancer Properties : The compound has shown promise in inhibiting the activity of sirtuin enzymes, which are implicated in cancer progression. For example, one derivative exhibited an IC50 of 3.6 μM against Sirt2 deacetylation activity .

- Anti-inflammatory Effects : Other studies have demonstrated the anti-inflammatory activities of related carbamate derivatives. Compounds were assessed using the carrageenan-induced rat paw edema model, showing inhibition percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin .

Table 2: Biological Activity Overview

| Activity Type | Target | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antiviral | SARS-CoV | 0.33 - 8.4 | |

| Anticancer | Sirt2 | 3.6 | |

| Anti-inflammatory | Rat Paw Edema Model | 39% - 54% |

Case Study 1: Antiviral Evaluation

In a study aimed at evaluating antiviral properties, several derivatives were synthesized and tested for their ability to inhibit SARS-CoV protease activity. The results indicated that modifications on the oxadiazole ring significantly influenced potency, with specific substitutions leading to enhanced inhibitory effects.

Case Study 2: Anticancer Research

Another investigation focused on the anticancer potential of the compound against various cancer cell lines. The results showed that certain derivatives could effectively inhibit cell proliferation in vitro, suggesting a pathway for further development as anticancer agents.

Comparación Con Compuestos Similares

Research Findings and Implications

- Bioactivity Gaps: While antimicrobial data exist for phenolic oxadiazoles (), the target compound’s 5-methylisoxazole group warrants specific testing to evaluate potency against Gram-negative pathogens.

- Stability : The tert-butyl carbamate group in all analogs enhances stability during synthesis, but its cleavage in vivo (e.g., via esterases) may influence prodrug activation .

- Computational Insights : Docking studies (e.g., AutoDock4 in ) could predict binding interactions of the target compound’s methylisoxazole with bacterial targets versus fluorophenyl or hydroxyphenyl groups in analogs .

Métodos De Preparación

Cyclization of Amidoximes with Activated Carboxylic Acids

The most widely reported method involves the condensation of amidoximes with carboxylic acid derivatives. For the target compound, 3-(5-methylisoxazol-3-yl)-5-(aminomethyl)-1,2,4-oxadiazole serves as the intermediate.

- Amidoxime Formation : React 5-methylisoxazole-3-carboxamide with hydroxylamine hydrochloride in ethanol under reflux (70°C, 4 h) to yield the amidoxime intermediate.

- Activation and Cyclization : Treat the amidoxime with tert-butyl bromoacetate in the presence of HATU (1.2 eq) and DIPEA (3 eq) in DMF. Heat at 115°C for 6 h to form the oxadiazole ring.

Key Data :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | NH₂OH·HCl, EtOH | 70°C | 4 h | 85% |

| 2 | HATU, DIPEA, DMF | 115°C | 6 h | 72% |

This method ensures regioselectivity due to the electronic directing effects of the amidoxime nitrogen.

Introduction of the tert-Butyl Carbamate Group

Carbamate Protection of the Glycinamide Spacer

The tert-butyl carbamate (Boc) group is introduced via a two-step sequence:

- Boc Protection : React glycine with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) at 0°C. Stir for 2 h (Yield: 92%).

- Coupling to Oxadiazole : Use EDC/HOBt to couple Boc-glycine to the aminomethyl-oxadiazole intermediate. Stir in DCM at 25°C for 12 h.

Optimization Insight :

- LDA (lithium diisopropylamide) in THF at -5°C minimizes epimerization during Boc activation.

- Avoiding aqueous workup until final stages prevents premature Boc deprotection.

Functionalization with 5-Methylisoxazole

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling attaches the 5-methylisoxazole moiety to the oxadiazole ring:

- Prepare 3-bromo-1,2,4-oxadiazole via bromination of the oxadiazole precursor using NBS (N-bromosuccinimide) in CCl₄.

- React with 5-methylisoxazole-3-boronic acid (1.2 eq) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in dioxane/water (4:1) at 80°C for 8 h.

Yield : 68–75% after column chromatography (silica gel, hexane/EtOAc 3:1).

Integrated Synthetic Route

Combining the above steps, the full synthesis proceeds as follows (Fig. 2):

- Oxadiazole Formation : Amidoxime cyclization → 72% yield.

- Boc Protection : Glycine Boc activation → 92% yield.

- Amide Coupling : EDC/HOBt-mediated → 85% yield.

- Isoxazole Attachment : Suzuki-Miyaura coupling → 70% yield.

Overall Yield : 72% × 92% × 85% × 70% ≈ 39.5% .

Analytical Characterization

Critical spectroscopic data for the final compound:

- ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.42 (s, 3H, CH₃-isoxazole), 4.22 (d, 2H, CH₂NH), 6.38 (s, 1H, isoxazole-H).

- HRMS : [M+H]⁺ calcd. for C₁₇H₂₃N₅O₅: 401.1701; found: 401.1703.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Amidoxime Cyclization | High regioselectivity | Requires anhydrous conditions | 72 |

| Suzuki Coupling | Tolerates diverse boronic acids | Palladium catalyst cost | 70 |

| Boc Protection | Mild conditions | Acid-sensitive intermediates | 92 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole core followed by coupling with the 5-methylisoxazole moiety. A nucleophilic addition-elimination pathway is common for carbamate linkage formation, using tert-butyl chloroformate and a base (e.g., triethylamine) under anhydrous conditions . Optimize yields by controlling temperature (0–25°C), solvent polarity (e.g., DCM or DMF), and reaction time. Purification via column chromatography or recrystallization improves purity .

Q. How can structural characterization be performed using spectroscopic techniques?

- Methodology :

- NMR : Use - and -NMR to confirm proton environments and carbon backbone, focusing on carbamate (δ ~155 ppm) and oxadiazole (δ ~160–170 ppm) signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary biological screening?

- Methodology : Prioritize assays based on structural analogs:

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Anti-inflammatory : COX-2 inhibition via ELISA .

- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can AutoDock-based computational studies predict target interactions?

- Methodology :

- Receptor Preparation : Use PDB structures (e.g., HDACs, kinases) and assign flexible sidechains to binding pockets .

- Docking Parameters : Apply Lamarckian genetic algorithm (50 runs, 25 million evaluations) to account for ligand flexibility. Validate with redocking experiments (RMSD <2 Å) .

- Analysis : Focus on hydrogen bonds (e.g., oxadiazole N–H with catalytic residues) and hydrophobic interactions (tert-butyl group with nonpolar pockets) .

Q. How to resolve contradictions in biological activity data across studies?

- Methodology :

- Assay Variability : Compare protocols (e.g., cell line specificity, serum concentration) and replicate under standardized conditions .

- Metabolic Stability : Test compound stability in liver microsomes to identify degradation products that may affect activity .

- Structural Confirmation : Re-validate active batches via XRD or 2D-NMR to rule out isomerism or impurities .

Q. What strategies guide SAR studies for functional group modifications?

- Methodology :

- Core Modifications : Replace 5-methylisoxazole with pyrazole or thiazole to assess heterocycle impact on potency .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl, -CF) on the phenyl ring to enhance binding affinity .

- Carbamate Alternatives : Test urea or amide linkages to evaluate hydrolytic stability .

Q. How to optimize stability under experimental and storage conditions?

- Methodology :

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>150°C recommended for storage) .

- Hydrolytic Sensitivity : Monitor degradation in buffer solutions (pH 4–9) via HPLC; use inert atmospheres (N) for moisture-sensitive steps .

- Storage : Store at –20°C in amber vials under desiccant to prevent carbamate hydrolysis .

Q. How to troubleshoot low yields or impurities in intermediate synthesis?

- Methodology :

- Byproduct Identification : Use LC-MS to detect side products (e.g., over-oxidized oxadiazoles) and adjust stoichiometry .

- Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps to enhance efficiency .

- Purification : Employ gradient elution in flash chromatography (hexane/EtOAc) or preparative HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.